1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
CAS No.:
Cat. No.: VC13378026
Molecular Formula: C32H37N5O3S
Molecular Weight: 571.7 g/mol
* For research use only. Not for human or veterinary use.
![1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide -](/images/structure/VC13378026.png)
Specification
Molecular Formula | C32H37N5O3S |
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Molecular Weight | 571.7 g/mol |
IUPAC Name | 1-cyclohexyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-N-(pyridin-3-ylmethyl)benzimidazole-5-carboxamide |
Standard InChI | InChI=1S/C32H37N5O3S/c1-23-9-12-28(13-10-23)41(39,40)36-18-15-25(16-19-36)31-35-29-20-26(32(38)34-22-24-6-5-17-33-21-24)11-14-30(29)37(31)27-7-3-2-4-8-27/h5-6,9-14,17,20-21,25,27H,2-4,7-8,15-16,18-19,22H2,1H3,(H,34,38) |
Standard InChI Key | WWGVFFGFTYZXHT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CN=CC=C6 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CN=CC=C6 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, reflects its polycyclic architecture. The molecular formula is C₃₁H₃₄N₆O₃S, with a calculated exact mass of 571.74 g/mol .
Stereochemical and Substituent Analysis
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Benzimidazole Core: The 1H-benzo[d]imidazole scaffold (positions 1–7) provides a planar aromatic system for π-π interactions.
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Cyclohexyl Group: Positioned at N1, this lipophilic substituent enhances membrane permeability.
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1-Tosylpiperidin-4-yl: A sulfonylated piperidine at C2 introduces conformational rigidity and potential hydrogen-bonding sites via the tosyl (-SO₂C₆H₄CH₃) moiety .
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Pyridin-3-ylmethylcarboxamide: The C5 carboxamide linked to a pyridinylmethyl group offers hydrogen-bond acceptor/donor capabilities, critical for target engagement .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 898220-69-4 | |
Molecular Formula | C₃₁H₃₄N₆O₃S | |
Molecular Weight | 571.74 g/mol | |
SMILES | CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CN=CC=C6 | Derived |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely involves:
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Benzimidazole Formation: Condensation of 4-nitro-o-phenylenediamine with cyclohexyl isocyanate, followed by reduction and cyclization.
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Tosylation of Piperidine: Reaction of piperidin-4-amine with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine/DCM) .
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Carboxamide Coupling: Activation of the benzo[d]imidazole-5-carboxylic acid with HATU/DIPEA, followed by reaction with pyridin-3-ylmethanamine .
Key Reaction Conditions
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Tosylation Step: Analogous to the synthesis of 1-tosylpiperidine (CAS 4703-22-4), yields of ~75% are achievable using TsCl in acetonitrile with alizarin yellow R as a catalyst .
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Benzimidazole Cyclization: Gold- or rhodium-catalyzed reactions (as described in heterocyclic synthesis contexts ) may enhance regioselectivity.
Table 2: Representative Synthetic Parameters
Step | Reagents/Conditions | Yield |
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Tosylation | TsCl, CH₃CN, 20°C, 3h | 75.5% |
Carboxamide Coupling | HATU, DIPEA, DMF, rt, 12h | ~60%* |
*Estimated based on analogous reactions . |
Physicochemical and Spectroscopic Properties
Solubility and LogP
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LogP (Predicted): 3.8 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration).
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Solubility: Poor aqueous solubility (<10 µM); soluble in DMSO (≥50 mM) .
Spectroscopic Characterization
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¹H NMR: Key signals include δ 8.5–8.7 ppm (pyridinyl H), δ 2.4 ppm (tosyl CH₃), and δ 1.2–1.8 ppm (cyclohexyl H).
Pharmacological Research and Applications
Putative Biological Targets
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Kinase Inhibition: Structural analogs (e.g., LDN-211904) modulate EphB3 receptor tyrosine kinase , suggesting potential antiproliferative activity.
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GPCR Interactions: The tosylpiperidinyl group resembles antagonists of serotonin and dopamine receptors.
In Silico Predictions
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Molecular Docking: Preliminary models indicate high affinity for EGFR (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the benzimidazole core and hydrogen bonds with the carboxamide .
Future Directions and Challenges
Research Gaps
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In Vitro Profiling: No published data on cytotoxicity, IC₅₀ values, or selectivity panels.
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Synthetic Scalability: Optimization of the carboxamide coupling step to improve yields >80%.
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